molecular formula C6H4ClN3O2S B2469847 Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride CAS No. 2219368-66-6

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride

Cat. No.: B2469847
CAS No.: 2219368-66-6
M. Wt: 217.63
InChI Key: VRTWLTLNQGXIIP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O2S. It is a member of the pyrazolo[1,5-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has been identified as a potential inhibitor of human kinases . The primary targets of this compound are the human kinases GSK-3β, CDK-2, and CDK-4 . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for therapeutic intervention.

Mode of Action

The compound interacts with its targets through a process of selective inhibition . It binds to the active sites of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. CDK-2 and CDK-4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) profile . This optimization has resulted in improved bioavailability, allowing the compound to reach its targets in the body more effectively .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of kinase activity, leading to disruption of the signaling pathways they regulate . This can result in cell cycle arrest and potentially induce apoptosis in cancer cells .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various substitution reactions makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWLTLNQGXIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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